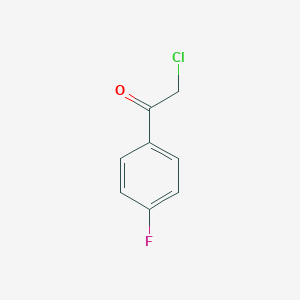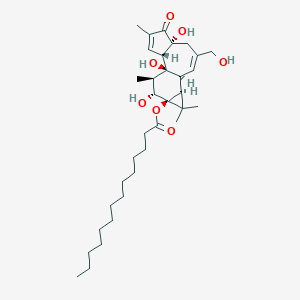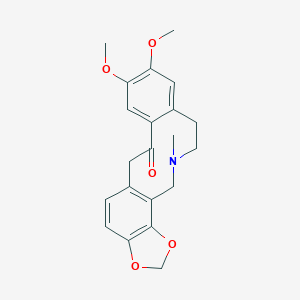
デヒドロクレナチン
概要
説明
Dehydrocrenatine is a β-carboline alkaloid that can be isolated from the plant Picrasma quassioides. This compound has garnered significant interest due to its biological activities, including its ability to induce apoptosis in cancer cells and its potential analgesic effects .
科学的研究の応用
Dehydrocrenatine has a wide range of scientific research applications:
Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in inducing apoptosis in cancer cells and its potential neuroprotective effects.
Medicine: Explored for its analgesic properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
Target of Action
Dehydrocrenatine is a β-carboline alkaloid that can be isolated from Picrasma quassioides . The primary targets of Dehydrocrenatine are the Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) . These kinases play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
Dehydrocrenatine interacts with its targets, ERK and JNK, by activating them . This activation leads to the induction of cell apoptosis, a process where cells undergo programmed cell death . Additionally, Dehydrocrenatine inhibits the invasion and migration of cancer cells, and it also suppresses neuronal excitability to exert analgesic effects .
Biochemical Pathways
The activation of ERK and JNK by Dehydrocrenatine affects several biochemical pathways. These include the MAPK/ERK pathway and the apoptosis pathway . The MAPK/ERK pathway is involved in cell proliferation and differentiation, while the apoptosis pathway is responsible for programmed cell death . The exact biochemical pathways affected by Dehydrocrenatine and their downstream effects are still under investigation.
Result of Action
The activation of ERK and JNK by Dehydrocrenatine leads to the induction of cell apoptosis . This results in the death of cancer cells, thereby inhibiting their invasion and migration . Additionally, Dehydrocrenatine suppresses neuronal excitability, which can lead to analgesic effects .
生化学分析
Biochemical Properties
Dehydrocrenatine interacts with various enzymes and proteins in biochemical reactions. It has been found to induce cell apoptosis by activating ERK and JNK . These interactions suggest that dehydrocrenatine plays a significant role in cellular biochemical reactions.
Cellular Effects
Dehydrocrenatine has been observed to have several effects on cells. It induces apoptosis, a process of programmed cell death, by activating ERK and JNK . Furthermore, dehydrocrenatine inhibits the invasion and migration of cancer cells . It also suppresses neuronal excitability, which may contribute to its analgesic effects .
Molecular Mechanism
The molecular mechanism of dehydrocrenatine involves its interaction with ERK and JNK . By activating these enzymes, dehydrocrenatine induces apoptosis in cells . Additionally, it inhibits the invasion and migration of cancer cells, suggesting that it may interact with other molecules involved in these processes .
Metabolic Pathways
Given its role in activating ERK and JNK, it may be involved in pathways related to apoptosis
準備方法
Synthetic Routes and Reaction Conditions: Dehydrocrenatine can be synthesized through various methods, including regio-selective formal aza-[4 + 2] cycloaddition and late-stage C–H functionalization. These methods involve the use of vinyl β-carboline alkaloids and iridium-catalyzed C–H borylation for site-selective functionalization .
Industrial Production Methods: While specific industrial production methods for Dehydrocrenatine are not extensively documented, the general approach involves the extraction and purification from natural sources such as Picrasma quassioides. The process typically includes solvent extraction, chromatography, and crystallization to obtain high-purity Dehydrocrenatine .
化学反応の分析
Types of Reactions: Dehydrocrenatine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the β-carboline ring.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can introduce new functional groups onto the β-carboline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups .
類似化合物との比較
Crenatine: Another β-carboline alkaloid with similar biological activities.
Picrasidine I and J: Compounds with similar structures but different functional groups.
Dehydrocrenatidine: A closely related compound with similar apoptotic effects.
Uniqueness: Dehydrocrenatine is unique due to its specific activation of the ERK and JNK pathways, which distinguishes it from other β-carboline alkaloids. Its ability to induce apoptosis and inhibit cancer cell migration makes it a valuable compound in cancer research .
特性
IUPAC Name |
1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h3-8,16H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVIUZHNRJYUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949431 | |
| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26585-13-7 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethenyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















